Cas no 42952-91-0 (N-Nitrosodiphenylamine-d10)

N-Nitrosodiphenylamine-d10 structure
N-Nitrosodiphenylamine-d10 structure
Product Name:N-Nitrosodiphenylamine-d10
CAS No:42952-91-0
MF:C12H10N2O
MW:208.282219409943
CID:1059257
PubChem ID:131668221
Update Time:2025-04-20

N-Nitrosodiphenylamine-d10 Chemical and Physical Properties

Names and Identifiers

    • N-Nitrosodiphenylamine-d10
    • N-Nitrosodiphenylami
    • N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide
    • N-Nitroso-diphenylamine D10
    • 42952-91-0
    • Benzen-d5-amine, N-nitroso-N-(phenyl-d5)- (9CI); N-Nitroso-diphenylamine D10; N-Nitroso-bis(pentadeuteriophenyl)amine
    • Inchi: 1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
    • InChI Key: UBUCNCOMADRQHX-LHNTUAQVSA-N
    • SMILES: O=NN(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 208.142080406g/mol
  • Monoisotopic Mass: 208.142080406g/mol
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 346.5±15.0 °C at 760 mmHg
  • Flash Point: 163.4±20.4 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Nitrosodiphenylamine-d10 Security Information

N-Nitrosodiphenylamine-d10 Pricemore >>

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